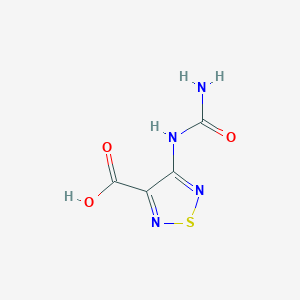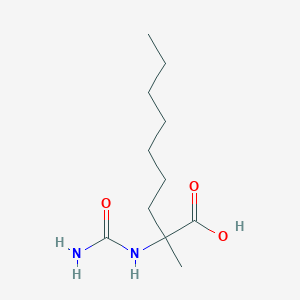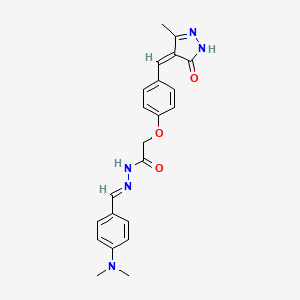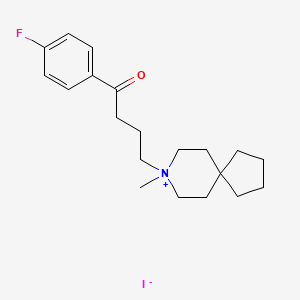
8-(3-(p-Fluorobenzoyl)propyl)-8-methyl-8-azoniaspiro(4.5)decane iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(3-(p-Fluorobenzoyl)propyl)-8-methyl-8-azoniaspiro(4.5)decane iodide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a fluorobenzoyl group, a propyl chain, and a spirodecane structure, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-(p-Fluorobenzoyl)propyl)-8-methyl-8-azoniaspiro(4.5)decane iodide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the Fluorobenzoyl Intermediate: This step involves the reaction of p-fluorobenzoic acid with a suitable reagent to form the fluorobenzoyl chloride.
Attachment of the Propyl Chain: The fluorobenzoyl chloride is then reacted with a propylamine to form the fluorobenzoylpropyl intermediate.
Formation of the Spirodecane Structure: The final step involves the cyclization of the fluorobenzoylpropyl intermediate with a suitable spirodecane precursor under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
8-(3-(p-Fluorobenzoyl)propyl)-8-methyl-8-azoniaspiro(4.5)decane iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may include the use of nucleophiles or electrophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
8-(3-(p-Fluorobenzoyl)propyl)-8-methyl-8-azoniaspiro(4.5)decane iodide has several applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 8-(3-(p-Fluorobenzoyl)propyl)-8-methyl-8-azoniaspiro(4.5)decane iodide involves its interaction with specific molecular targets. The fluorobenzoyl group and spirodecane structure allow it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
相似化合物的比较
Similar Compounds
Spiroperidol: A compound with a similar spirodecane structure but different functional groups.
Spiropitan: Another related compound with variations in the propyl chain and fluorobenzoyl group.
Uniqueness
8-(3-(p-Fluorobenzoyl)propyl)-8-methyl-8-azoniaspiro(45)decane iodide is unique due to its specific combination of functional groups and spirodecane structure, which confer distinct chemical and biological properties
属性
CAS 编号 |
1096-06-6 |
|---|---|
分子式 |
C20H29FINO |
分子量 |
445.4 g/mol |
IUPAC 名称 |
1-(4-fluorophenyl)-4-(8-methyl-8-azoniaspiro[4.5]decan-8-yl)butan-1-one;iodide |
InChI |
InChI=1S/C20H29FNO.HI/c1-22(15-12-20(13-16-22)10-2-3-11-20)14-4-5-19(23)17-6-8-18(21)9-7-17;/h6-9H,2-5,10-16H2,1H3;1H/q+1;/p-1 |
InChI 键 |
DTKAZBUMPMFMOW-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1(CCC2(CCCC2)CC1)CCCC(=O)C3=CC=C(C=C3)F.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


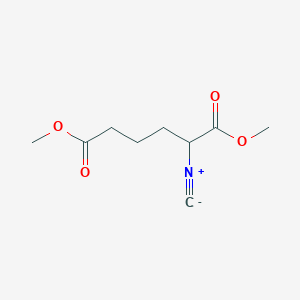

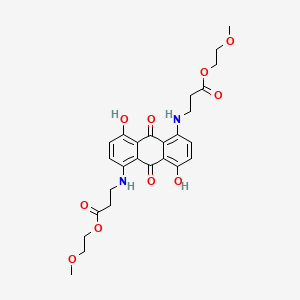
![tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methyl-[(2-methylpropan-2-yl)oxy]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13763074.png)
![2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline](/img/structure/B13763079.png)
![N-[3-(1-adamantyl)propyl]-2-methylpropan-2-amine;hydrochloride](/img/structure/B13763082.png)
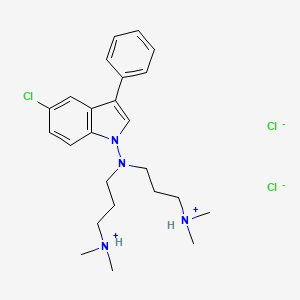

![(2-azaniumylethylamino)-[(4-chlorophenyl)methyl]-methylazanium;dichloride](/img/structure/B13763092.png)
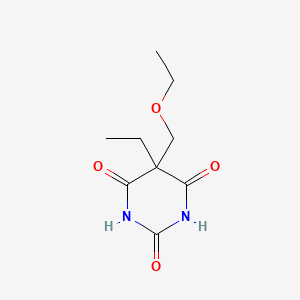
![3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;naphthalene-1,5-disulfonate](/img/structure/B13763103.png)
